molecular formula C8H5N3O2 B11914216 7-Nitrocinnoline CAS No. 817209-45-3

7-Nitrocinnoline

Cat. No.: B11914216
CAS No.: 817209-45-3
M. Wt: 175.14 g/mol
InChI Key: YNFZIVNDVDRSDP-UHFFFAOYSA-N
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Description

7-Nitrocinnoline is a heterocyclic aromatic compound with the molecular formula C8H5N3O2. It is a derivative of cinnoline, which is an aromatic heterocyclic compound containing a benzene ring fused to a pyridazine ring. The nitro group at the 7th position of the cinnoline ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Nitrocinnoline can be synthesized through various methods. One common approach involves the nitration of cinnoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position of the cinnoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrocinnoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 7-Aminocinnoline.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Nitrocinnoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to interact with specific enzymes and receptors makes them candidates for pharmaceutical research.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Nitrocinnoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways. For example, the reduction of the nitro group to an amino group can result in the formation of compounds that inhibit bacterial growth or cancer cell proliferation.

Comparison with Similar Compounds

    Cinnoline: The parent compound without the nitro group.

    Quinoxaline: An isomeric compound with a similar structure but different nitrogen atom positions.

    Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms.

Comparison: 7-Nitrocinnoline is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical reactivity and biological activity. Compared to cinnoline, this compound has enhanced electrophilic properties, making it more reactive in substitution reactions. Its biological activities also differ from those of quinoxaline and phthalazine, highlighting its potential as a unique compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

7-nitrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-3-4-9-10-8(6)5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFZIVNDVDRSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743858
Record name 7-Nitrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817209-45-3
Record name 7-Nitrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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